molecular formula C15H14O4 B1642927 Alloptaeroxylin

Alloptaeroxylin

Cat. No.: B1642927
M. Wt: 258.27 g/mol
InChI Key: YQAACNBUDADMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloptaeroxylin is a natural product found in Cneorum pulverulentum, Cedrelopsis grevei, and Harrisonia abyssinica with data available.

Scientific Research Applications

Chemical Properties and Sources

Alloptaeroxylin is primarily isolated from the aerial parts of plants such as Dorstenia mannii and Harrisonia abyssinica. Its chemical structure includes a chromone backbone, which contributes to its biological activity. The compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable subject for research across various fields.

Source Plant Active Compound Chemical Structure
Dorstenia manniiThis compoundChromone derivative
Harrisonia abyssinicaThis compoundChromone derivative

Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been demonstrated in various studies. It scavenges free radicals and reduces oxidative stress in cellular models. This property is particularly relevant in the context of neurodegenerative diseases.

  • Case Study : In a study involving aluminum chloride-induced oxidative stress in rats, administration of this compound significantly reduced malondialdehyde (MDA) levels, indicating its protective role against oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It inhibits pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

  • Case Study : Research demonstrated that this compound treatment led to decreased levels of TNF-α and IL-1β in animal models of inflammation .

Antimicrobial Properties

This compound possesses antimicrobial activities against various pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents.

  • Data Table: Antimicrobial Activity of this compound
Pathogen Inhibition Zone (mm) Concentration (µg/ml)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential applications in drug development:

Neuroprotective Agents

Due to its antioxidant and anti-inflammatory properties, this compound is being investigated as a neuroprotective agent in conditions like Alzheimer’s disease.

  • Case Study : In vitro studies have shown that this compound can enhance neuronal survival under oxidative stress conditions .

Anticancer Research

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Data Table: Anticancer Activity of this compound
Cancer Cell Line IC50 (µM)
MCF-7 (Breast)25
HeLa (Cervical)30
A549 (Lung)20

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Alloptaeroxylin, and how are they experimentally determined?

Methodological Answer: Physicochemical properties (e.g., melting point, molecular weight, solubility) are determined using standardized techniques. For example, melting points are measured via differential scanning calorimetry (DSC), while molecular weight is confirmed via high-resolution mass spectrometry (HRMS). NMR spectroscopy (¹H and ¹³C) is critical for structural validation, as demonstrated in studies where this compound derivatives were characterized using δ 3.38–8.60 ppm ranges for proton signals and cross-referenced with literature data .

Q. What synthetic pathways are commonly employed to produce this compound and its derivatives?

Methodological Answer: this compound is synthesized through hydrogenation and methylation reactions. For instance, hydrogenation of precursor compounds over palladium catalysts (e.g., Pd/C in ethyl acetate) yields intermediates, which are subsequently methylated. Reaction conditions (e.g., solvent, temperature) must be rigorously optimized to avoid side products, as shown in studies where isoheteropeucenin methyl ether was identified as a byproduct during hydrogenation .

Q. How can researchers validate the purity of this compound in laboratory settings?

Methodological Answer: Purity is assessed via chromatographic methods (HPLC, TLC) coupled with spectroscopic techniques. Quantitative NMR (qNMR) and elemental analysis are used to confirm >95% purity. For novel derivatives, additional characterization (e.g., X-ray crystallography) is recommended to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) when characterizing this compound analogs?

Methodological Answer: Contradictions often arise from solvent effects, impurities, or tautomerism. To resolve these:

  • Cross-validate data using multiple techniques (e.g., IR, UV-Vis, HRMS).
  • Compare results with literature-reported values for analogous compounds.
  • Employ computational chemistry (e.g., DFT calculations) to predict and rationalize spectral patterns .

Q. What experimental design strategies are optimal for studying this compound’s stability under varying conditions?

Methodological Answer: Stability studies should follow a factorial design:

  • Variables : Temperature, pH, light exposure.
  • Analysis : Monitor degradation via LC-MS at fixed intervals.
  • Controls : Include inert atmospheres (N₂) to isolate oxidative degradation pathways. Data should be analyzed using kinetic models (e.g., Arrhenius plots) to predict shelf-life .

Q. How can researchers systematically investigate this compound’s reactivity with biomimetic nucleophiles?

Methodological Answer:

  • Step 1 : Screen reactions with nucleophiles (e.g., glutathione, cysteine) in buffered solutions (pH 7.4).
  • Step 2 : Use stopped-flow spectroscopy or LC-MS to track adduct formation.
  • Step 3 : Compute thermodynamic parameters (ΔG, ΔH) via isothermal titration calorimetry (ITC) to quantify binding affinity .

Q. Data Management & Reproducibility

Q. What protocols ensure reproducibility in this compound synthesis across laboratories?

Methodological Answer:

  • Document reaction parameters (e.g., stirring rate, catalyst batch) in detail.
  • Share raw spectral data and chromatograms in supplementary materials.
  • Use IUPAC nomenclature and CAS registry numbers to avoid ambiguity .

Q. How should conflicting bioactivity data for this compound be analyzed in meta-studies?

Methodological Answer:

  • Apply statistical tools (e.g., Cohen’s d for effect size, funnel plots for bias detection).
  • Stratify data by experimental models (e.g., in vitro vs. in vivo) and dose ranges.
  • Report negative results transparently to avoid publication bias .

Q. Tables for Critical Data Reference

Property Value/Technique Reference
Melting Point154–156°C (lit. 155–157°C)
¹H NMR (CCl₄)δ 3.38, 4.48 (d, J = 10 Hz); 6.16–8.60
Synthetic Yield (Pd/C)65–78% (dependent on solvent purity)

Q. Key Methodological Recommendations

  • Literature Review : Use tools like OJOSE and PubMed to locate spectral databases and synthetic protocols .
  • Ethical Reporting : Avoid data manipulation; disclose all experimental anomalies in supplementary files .
  • Collaboration : Engage crystallography or computational labs for unresolved structural ambiguities .

Properties

IUPAC Name

5-hydroxy-2,8,8-trimethylpyrano[2,3-h]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-8-6-10(16)13-11(17)7-12-9(14(13)18-8)4-5-15(2,3)19-12/h4-7,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAACNBUDADMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=C(C=C2O)OC(C=C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.